12-Fold Higher Potency in RNA Polymerase Inhibition Compared to Pyridoxal
In purified DNA-dependent RNA polymerase assays from rat liver and yeast, pyridoxal 5′-phosphate (PLP) exhibited approximately 12-fold greater inhibitory potency than its non-phosphorylated counterpart pyridoxal [1]. Pyridoxamine 5′-phosphate showed no inhibitory activity, confirming the specificity of this effect for the phosphorylated aldehyde form [1]. The inhibition mechanism involves Schiff base formation with active-site lysyl residues, a reaction that is critically dependent on the phosphate moiety for proper orientation and binding affinity [2].
| Evidence Dimension | Inhibitory potency (relative effectiveness) |
|---|---|
| Target Compound Data | PLP: Set as reference (1×) |
| Comparator Or Baseline | Pyridoxal: 12× less effective; Pyridoxamine 5′-phosphate: No inhibition |
| Quantified Difference | 12-fold difference in inhibitory potency |
| Conditions | Rat liver RNA polymerases I and II, yeast RNA polymerase I; pH 8.0; in vitro purified enzyme assay |
Why This Matters
Researchers requiring selective, high-potency active-site probes or enzyme inhibitors should procure PLP rather than pyridoxal to achieve measurable inhibition at physiologically relevant concentrations.
- [1] Modak MJ. Inactivation of rat liver RNA polymerases I and II and yeast RNA polymerase I by pyridoxal 5′-phosphate. Evidence for the participation of lysyl residues at the active site. Biochemistry. 1975;14(17):3878-3883. View Source
- [2] Basu A, Modak MJ. Substrate binding in human immunodeficiency virus reverse transcriptase: an analysis of pyridoxal 5′-phosphate sensitivity and identification of lysine-263 in the substrate-binding domain. J Biol Chem. 1987;262(17):8288-8294. View Source
